2-Chloro-6-sulfanylbenzonitrile
Overview
Description
2-Chloro-6-sulfanylbenzonitrile is an organic compound with the molecular formula C(_7)H(_4)ClNS. It is characterized by the presence of a chloro group at the second position and a sulfanyl group at the sixth position on a benzonitrile ring. This compound is known for its utility in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-sulfanylbenzonitrile can be synthesized through several methods. One common route involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzonitrile with thiourea, followed by hydrolysis. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for consistent production quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-sulfanylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted benzonitriles.
Scientific Research Applications
2-Chloro-6-sulfanylbenzonitrile is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-sulfanylbenzonitrile largely depends on its functional groups. The sulfanyl group can participate in redox reactions, while the nitrile group can act as a ligand in coordination chemistry. These properties enable the compound to interact with various molecular targets, including enzymes and receptors, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
- 2-Chloro-6-fluorobenzonitrile
- 2-Chloro-6-methylbenzonitrile
- 2-Chloro-6-nitrobenzonitrile
Comparison: 2-Chloro-6-sulfanylbenzonitrile is unique due to the presence of the sulfanyl group, which imparts distinct reactivity compared to its analogs. For instance, 2-chloro-6-fluorobenzonitrile lacks the redox-active sulfanyl group, making it less versatile in certain chemical transformations. Similarly, 2-chloro-6-methylbenzonitrile and 2-chloro-6-nitrobenzonitrile have different electronic and steric properties, affecting their reactivity and applications.
Properties
IUPAC Name |
2-chloro-6-sulfanylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVUFKZOZYIXFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611469 | |
Record name | 2-Chloro-6-sulfanylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72371-52-9 | |
Record name | 2-Chloro-6-sulfanylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-sulfanylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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